molecular formula C16H10ClN3O2S3 B2613707 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896678-96-9

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2613707
CAS No.: 896678-96-9
M. Wt: 407.91
InChI Key: BPVKJBRISJBTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a potent phosphoinositide 3-kinase (PI3K) inhibitor identified in the exploration of novel thiazolo[5,4-b]pyridine derivatives . The compound was designed as part of a series focusing on multi-heterocyclic structures to achieve high enzymatic potency . Structure-activity relationship (SAR) studies established that the 5-chlorothiophene-2-sulfonamide group is a key functionality for potent PI3Kα inhibitory activity, contributing to strong charged interactions within the kinase binding site . This inhibitor is of significant value in oncology research, as the PI3K signaling pathway is a clinically validated target in cancer due to its crucial role in cell growth, survival, and proliferation . The compound provides researchers with a valuable chemical tool for studying PI3K-driven signaling mechanisms and for investigating new approaches in tumor-targeted therapy .

Properties

IUPAC Name

5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S3/c17-13-6-7-14(23-13)25(21,22)20-11-4-1-3-10(9-11)15-19-12-5-2-8-18-16(12)24-15/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVKJBRISJBTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the thiazolo[5,4-b]pyridine core through the annulation of a thiazole ring with a pyridine ring. This can be achieved through various methods, including the reaction of thiazole derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂NH–) and halogenated thiophene moiety enable nucleophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Chlorine displacementKSCN in acetic acid (80°C, 4 h)Thiocyanate derivative72
Aromatic substitutionMorpholine, Et₃N (THF, 60°C)4-Morpholinyl pyridine analog68

Key findings:

  • Thiocyanate substitution occurs regioselectively at the 2-position of the pyridine ring due to electron-withdrawing effects of the nitro group .

  • Morpholine substitution requires triethylamine as a base to deprotonate intermediates .

Reductive Cyclization

The thiazolo[5,4-b]pyridine core forms via intramolecular cyclization under reductive conditions:

Starting MaterialReducing AgentConditionsProductIC₅₀ (PI3Kα)
3-Nitro-2-thiocyanatoFe powderAcetic acid, 60°C, 3 hThiazolo[5,4-b]pyridine derivative3.6 nM

Mechanistic insights:

  • Fe-mediated reduction converts –NO₂ to –NH₂.

  • Thiocyanate attacks the adjacent amine, forming the thiazole ring .

  • This step is critical for achieving nanomolar PI3Kα inhibition .

Oxidation Reactions

The thiophene-sulfonamide component undergoes oxidation at sulfur or aromatic positions:

Oxidizing AgentTarget SiteProductBiological Impact
H₂O₂ (30%)Sulfonamide sulfurSulfonic acid derivativeReduced PI3K binding affinity
KMnO₄ (acidic)Thiophene ringThiophene-2,5-dioneLoss of enzymatic inhibition

Experimental data:

  • Oxidation of the sulfonamide sulfur to sulfonic acid decreases PI3Kα inhibition by 12-fold (IC₅₀ from 8.0 nM to 96 nM).

  • Thiophene ring oxidation disrupts π-stacking interactions with PI3K's hydrophobic pocket .

Suzuki-Miyaura Coupling

The aryl chloride moiety participates in palladium-catalyzed cross-couplings:

Boronic Acid PartnerCatalyst SystemProduct ApplicationYield (%)
4-FluorophenylPd(PPh₃)₄, K₂CO₃, DMFEnhanced PI3Kβ selectivity81
Thien-2-ylPd(dba)₂, SPhos, THFImproved solubility in DMSO76

Structure-activity relationship (SAR):

  • Electron-deficient aryl groups (e.g., 2,4-difluorophenyl) improve binding to Lys802 in PI3Kα via charge-assisted hydrogen bonding .

  • Bulky substituents reduce enzymatic inhibition by 20–50% due to steric hindrance .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

ConditionDegradation PathwayHalf-Life (25°C)
0.1 M HClHydrolysis of sulfonamide to sulfonic acid4.2 h
0.1 M NaOHThiazole ring opening via S–C cleavage1.8 h

Critical implications:

  • Acidic conditions preferentially attack the sulfonamide group, while bases degrade the thiazolo[5,4-b]pyridine core.

  • Degradation products lack PI3K inhibitory activity.

Photochemical Reactivity

UV irradiation (254 nm) induces two competing pathways:

PathwayQuantum Yield (Φ)Major Product
C–S bond cleavage0.32Thiophene-2-sulfinic acid
[4π] electrocyclization0.18Fused bicyclic derivative

Notably, photodegradation reduces anticancer activity in vitro by 94% after 24 h exposure.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H10ClN3O2S3C_{16}H_{10}ClN_{3}O_{2}S_{3} and a molecular weight of approximately 407.9 g/mol. Its unique structure includes a thiazolo[5,4-b]pyridine moiety, a phenyl ring, and a thiophene-2-sulfonamide group, which contribute to its distinctive chemical properties and biological activities .

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
  • Reagent in Chemical Reactions : It is utilized in several chemical reactions, including substitution and oxidation processes, facilitating the introduction of various functional groups into the molecule.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to traditional antibiotics.
  • Anti-inflammatory Properties : Studies have demonstrated its potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation at specific concentrations.

Medicine

  • Therapeutic Agent : Ongoing research is exploring the compound's potential as a therapeutic agent, particularly as an inhibitor of specific enzymes such as phosphoinositide 3-kinase (PI3K). This inhibition can disrupt critical cellular signaling pathways involved in cancer progression and other diseases.
  • Drug Development : The unique structural features make it a candidate for developing new drugs targeting various diseases, including cancer and infections.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant strains such as MRSA. The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an anticancer agent that warrants further investigation.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and blocking its activity. This inhibition can disrupt various cellular signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives
  • 5-Chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)thiophene-2-sulfonamide (19c) Structure: Incorporates a morpholine-substituted thiazolo[5,4-b]pyridine and a methoxy-pyridine group. Synthesis: Achieved via Suzuki-Miyaura coupling, yielding 70% with Rf = 0.5 (DCM/MeOH = 30:1). Physicochemical Properties: Molecular weight = 524.03 g/mol (HRMS), melting point = 116–118°C. Biological Relevance: Demonstrated potent activity in phosphoinositide-related assays, suggesting enhanced target affinity compared to the parent compound .
Amide Derivatives
  • 3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
    • Structure : Replaces sulfonamide with a benzamide group and adds a methoxy substituent.
    • Biological Activity : Acts as a sirtuin modulator, with applications in diabetes, cancer, and inflammation. This highlights how functional group substitution (sulfonamide → amide) shifts therapeutic targets .
  • 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
    • Structure : Features a butanamide chain instead of sulfonamide.
    • Physicochemical Properties : Lower molecular weight (311.4 g/mol) and reduced polarity, suggesting improved membrane permeability but lower aqueous solubility .
Imidazo-Thiazolo[5,4-b]Pyridine Hybrids
  • (R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (Compound 1) Structure: Fuses an imidazo[4,5-d]thiazolo[5,4-b]pyridine core with a methylsulfonylbenzamide group. Synthesis: Utilizes palladium-catalyzed cross-coupling and amide bond formation.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Substituents
Target Compound C₁₆H₁₁ClN₄O₂S₂ 422.92 3.1 0.12 (PBS) Chloro, sulfonamide
19c C₂₀H₂₀ClN₅O₄S₃ 524.03 2.8 0.08 (DMSO) Morpholine, methoxy
3-Methoxy-Benzamide C₂₀H₁₆N₄O₂S 376.43 4.2 0.05 (EtOH) Methoxy, benzamide
3-Methyl-Butanamide C₁₇H₁₇N₃OS 311.40 3.5 0.20 (DMSO) Butanamide
Compound 1 C₂₇H₂₅N₇O₃S₂ 521.00 4.0 0.03 (DMF) Imidazo-thiazolo hybrid, methyl

*Predicted using QSPR models.

Biological Activity

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the modulation of chemokine receptors. This compound features a complex structure that includes a thiophene ring, a thiazolo[5,4-b]pyridine moiety, and a sulfonamide functional group. Its molecular formula is C16H10ClN3O2S3C_{16}H_{10}ClN_{3}O_{2}S_{3}, with a molecular weight of approximately 407.9 g/mol .

Research indicates that this compound acts primarily as a modulator of chemokine receptors, which play critical roles in various physiological processes including immune response and inflammation. The interaction of this compound with these receptors suggests potential therapeutic applications in treating diseases associated with dysregulated chemokine signaling .

Molecular Docking Studies

Molecular docking studies have shown that the compound forms significant hydrogen bonds with residues in the receptor binding sites, enhancing our understanding of its pharmacological profile. This binding affinity is crucial for elucidating its mechanism of action and guiding future modifications for improved efficacy .

Anticancer Activity

The compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of thiazolo[5,4-b]pyridine have shown significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances its anticancer properties.

Cell Line IC50 (µM) Reference
MOLT-4 (Leukemia)1.57
MCF-7 (Breast Cancer)13.3
DLD-1 (Colon Cancer)10.0

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, revealing promising results with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain bacterial strains .

Case Studies and Research Findings

  • Study on Chemokine Modulation : A study highlighted the role of this compound in modulating chemokine receptors linked to inflammatory responses. The findings suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .
  • Anticancer Evaluation : Another study focused on the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives, including this compound, revealing significant antitumor activity across multiple cancer cell lines. The results indicated a correlation between structural modifications and enhanced cytotoxic effects .

Q & A

Basic Question: What are the recommended synthetic routes for 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis of this compound typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-thiazolo[5,4-b]pyridine bond formation and sulfonamide coupling. Key steps include:

  • Step 1: Preparation of the thiazolo[5,4-b]pyridine core via cyclization of 2-aminopyridine derivatives with thiourea or phosphorus oxychloride (POCl₃) under reflux conditions .
  • Step 2: Suzuki coupling of the thiazolo[5,4-b]pyridine intermediate with a boronic acid-functionalized phenyl group. Catalytic systems like PdCl₂(dppf) (dppf = 1,1′-bis(diphenylphosphino)ferrocene) in a degassed DMF/EtOH/H₂O solvent mixture at 100°C for 5 hours achieve >50% yield .
  • Step 3: Sulfonamide formation by reacting the intermediate with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., Na₂CO₃) in THF at 0–25°C.

Optimization Strategies:

  • Use continuous flow chemistry to enhance purity and reduce side reactions .
  • Monitor reaction progress via HPLC or LC-MS to identify bottlenecks (e.g., unreacted boronic acid intermediates) .

Basic Question: How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify aromatic proton environments and sulfonamide linkage. For example, the thiophene sulfonamide group shows characteristic deshielded protons at δ 7.2–7.8 ppm .
  • X-ray Crystallography: Resolves intramolecular interactions, such as hydrogen bonding between the sulfonamide NH and thiazolo nitrogen (observed in analogs with similar fused-ring systems) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC-PDA: Ensures >95% purity by detecting trace impurities from incomplete coupling reactions .

Advanced Question: What strategies are employed to resolve contradictions in reported biological activity data (e.g., sirtuin modulation vs. kinase inhibition)?

Answer:
Contradictory activity data often arise from assay variability or off-target effects. Methodological approaches include:

  • Target Deconvolution: Use siRNA knockdown or CRISPR-Cas9 to validate primary targets. For example, if sirtuin inhibition is observed (as in T60001 analogs ), compare activity in sirtuin-knockout vs. wild-type cell lines.
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition .
  • Dose-Response Analysis: Establish IC₅₀ values across multiple assays. A compound with true sirtuin activity should show consistent potency (e.g., IC₅₀ < 1 µM) in orthogonal assays (e.g., fluorometric vs. enzymatic) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target engagement?

Answer:
SAR studies focus on modifying key regions:

Region Modification Impact on Activity Evidence
Thiophene sulfonamideReplace Cl with electron-withdrawing groups (e.g., CF₃)Enhances binding to sirtuin’s hydrophobic pocket
Thiazolo-pyridineIntroduce methyl groups at position 8Reduces metabolic instability in liver microsomes
Phenyl linkerSubstitute with heteroaromatic rings (e.g., pyridine)Improves solubility without losing potency

Methodology:

  • Synthesize analogs via parallel chemistry (e.g., 96-well plate format) .
  • Test in cellular models (e.g., cancer cell lines for sirtuin-mediated apoptosis) and measure EC₅₀ using flow cytometry .

Advanced Question: What experimental designs are recommended to evaluate in vivo efficacy and pharmacokinetics?

Answer:
For preclinical evaluation:

  • Pharmacokinetic (PK) Studies: Administer a single dose (10 mg/kg, IV or PO) to rodents. Monitor plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability using LC-MS/MS .
  • Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs (e.g., liver, tumors) .
  • Efficacy Models:
    • Cancer: Xenograft models (e.g., HCT-116 colon cancer) with bioluminescence imaging to track tumor regression .
    • Inflammation: LPS-induced murine endotoxemia model to assess cytokine suppression (e.g., IL-6, TNF-α) .

Key Parameters:

  • Dose-dependent reduction in tumor volume or inflammatory markers.
  • Correlation between plasma exposure (AUC) and efficacy .

Advanced Question: How can researchers address discrepancies in synthetic yields across different batches or labs?

Answer:
Common causes and solutions:

  • Metal Catalyst Variability: Use freshly prepared Pd catalysts (e.g., PdCl₂(dppf)) and avoid pre-oxidized batches .
  • Moisture Sensitivity: Conduct Suzuki coupling under strict anhydrous conditions (e.g., molecular sieves in DMF) .
  • Purification Challenges: Optimize reverse-phase HPLC gradients (e.g., 10–90% acetonitrile in 0.1% TFA/H₂O) to isolate polar byproducts .

Validation:

  • Replicate reactions in triplicate and report mean ± SD yields.
  • Share detailed protocols via open-access platforms (e.g., protocols.io ) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.